molecular formula C37H47N5O13S2 B14886918 APDye 488 NHS ester

APDye 488 NHS ester

Cat. No.: B14886918
M. Wt: 833.9 g/mol
InChI Key: WFGBUIBMZWKBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 488 NHS ester is a green-emitting, water-soluble dye that is commonly used for labeling proteins, antibodies, and other biomolecules containing primary amines. This compound is known for its high fluorescence quantum yield and photostability, making it an excellent choice for various imaging and flow cytometry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

APDye 488 NHS ester is synthesized through a series of chemical reactions involving the activation of the dye with N-hydroxysuccinimide (NHS). The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

APDye 488 NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient at pH levels between 7 and 9 .

Common Reagents and Conditions

    Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.

    Conditions: The reaction is typically carried out in a buffered aqueous solution at pH 7-9.

Major Products

The major product of the reaction between this compound and primary amines is a covalent amide bond, resulting in the labeled biomolecule .

Scientific Research Applications

APDye 488 NHS ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of APDye 488 NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amine group of the target biomolecule. This covalent bond ensures that the dye remains attached to the biomolecule, allowing for accurate tracking and imaging. The dye’s high fluorescence quantum yield and photostability contribute to its effectiveness in various applications .

Comparison with Similar Compounds

APDye 488 NHS ester is often compared to other green-emitting dyes such as Alexa Fluor 488, DyLight 488, and Fluorescein. While all these dyes share similar absorption and emission spectra, this compound is unique in its high photostability and water solubility, making it particularly suitable for labeling sensitive proteins and antibodies .

List of Similar Compounds

Properties

Molecular Formula

C37H47N5O13S2

Molecular Weight

833.9 g/mol

IUPAC Name

3-amino-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium

InChI

InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3

InChI Key

WFGBUIBMZWKBKJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O

Origin of Product

United States

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